molecular formula C10H10ClN3S B3034989 4-Chloro-7-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine CAS No. 26830-29-5

4-Chloro-7-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine

Cat. No. B3034989
CAS RN: 26830-29-5
M. Wt: 239.73 g/mol
InChI Key: CNMGTRPOXVYQCC-UHFFFAOYSA-N
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Description

The compound "4-Chloro-7-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine" is a derivative of the thieno[2,3-d]pyrimidine family, which is a class of heterocyclic compounds that have garnered interest due to their diverse biological activities and potential applications in medicinal chemistry. The presence of chlorine and methyl groups on the core structure suggests that it may have unique chemical and physical properties, as well as biological activity.

Synthesis Analysis

The synthesis of related thieno[2,3-d]pyrimidine derivatives has been reported through various methods. For instance, a base-catalyzed reaction involving nucleophilic reagents with carbodiimides, which are obtained by the aza-Wittig reaction of iminophosphorane with aromatic isocyanates, has been used to synthesize tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidinone derivatives . Additionally, the synthesis of 4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidinium styryl dyes, which share a similar core structure, involved a modified standard method of styrylcyanines synthesis .

Molecular Structure Analysis

The molecular structure and conformation of thieno[2,3-d]pyrimidine derivatives have been studied through crystal structure determination. This analysis helps in understanding the influence of structural modifications on the overall molecular geometry. Supramolecular architectures formed in the crystals through self-assembly via stacking interactions and various hydrogen bonds have been observed .

Chemical Reactions Analysis

Thieno[2,3-d]pyrimidine derivatives undergo various chemical reactions. For example, 4-chloro derivatives of thieno[2,3-d]pyrimidine can be formed by the action of phosphorus oxychloride on certain thieno[2,3-d]pyrimidin-4-ones. These chloro derivatives can further react with nucleophilic reagents to yield alkylamino- and dialkylamino-substituted thieno[2,3-d]pyrimidines . Additionally, the bromination of certain derivatives can lead to the formation of bromomethyl derivatives, which can be converted into aminomethyl-substituted thieno[2,3-d]pyrimidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidine derivatives are characterized by various analytical and spectroscopic techniques, including FT-IR, NMR, mass spectrometry, and elemental analyses . The presence of substituents like chlorine and methyl groups can significantly influence these properties, as well as the compound's reactivity and interaction with biological targets.

Relevant Case Studies

Several studies have explored the biological activities of thieno[2,3-d]pyrimidine derivatives. For instance, some derivatives have been evaluated for their antibacterial and antimycobacterial activities, with certain compounds showing potential as antibacterial agents against various strains of bacteria, including Mycobacterium tuberculosis . Molecular docking studies have also been conducted to validate the potential of these compounds as inhibitors of specific enzymes . Additionally, some thieno[2,3-d]pyrimidine derivatives have demonstrated promising radioprotective and antitumor activities .

Scientific Research Applications

Antimicrobial and Antifungal Activities

Compounds synthesized from 4-Chloro-7-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine have demonstrated significant antimicrobial and antifungal activities. For instance, a study by Mittal et al. (2011) synthesized tricyclic compounds including 7-(phenylsulfonyl)-N-(phenyl)-5,6,7,8tetrahydropyrido[4’,3’:4,5]-thieno[2,3-d]pyrimidin-4-amine, which showed promising activity against various bacterial and fungal strains (Mittal, Sarode, & Vidyasagar, 2011).

Antimycobacterial Properties

In the realm of antimycobacterial research, compounds derived from 4-Chloro-7-methyl-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine were found to have significant antibacterial activity against Mycobacterium tuberculosis. A study by Malothu et al. (2018) reported that certain derivatives showed potential antibacterial and antimycobacterial activities, which were further validated through molecular docking studies (Malothu et al., 2018).

Chemical Synthesis and Structural Analysis

The compound's derivatives have been utilized in various chemical synthesis processes. For example, Grinev and Kaplina (1985) investigated the formation of 4-Chloro derivatives of thieno[2,3-d]pyrimidine, providing valuable insights into nucleophilic reactions and thermal rearrangements essential for chemical synthesis (Grinev & Kaplina, 1985). Additionally, Akkurt et al. (2015) studied the crystal structure of a compound derived from 4-Chloro-7-methyl-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine, which aids in understanding the molecular geometry and potential applications (Akkurt et al., 2015).

Antitumor and Cytostatic Activities

In oncology research, derivatives of this compound have shown promising antitumor and cytostatic effects. Tichy et al. (2017) synthesized new thieno-fused 7-deazapurine ribonucleosides, exhibiting low micromolar or submicromolar in vitro cytostatic activities against a broad panel of cancer and leukemia cell lines (Tichy et al., 2017).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for this compound can be found online . It’s important to refer to this document for detailed safety and handling information.

properties

IUPAC Name

3-chloro-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3S/c1-14-3-2-6-7(4-14)15-10-8(6)9(11)12-5-13-10/h5H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMGTRPOXVYQCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC3=C2C(=NC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Chloro-7-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine
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4-Chloro-7-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine
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4-Chloro-7-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine
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4-Chloro-7-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine
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4-Chloro-7-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine
Reactant of Route 6
4-Chloro-7-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine

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